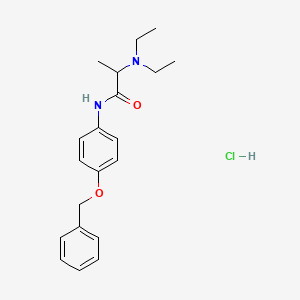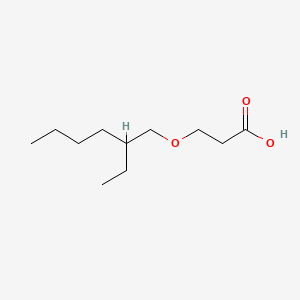![molecular formula C6H8N6S B14168641 [4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide CAS No. 344303-72-6](/img/structure/B14168641.png)
[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a cyanamide group, a methylamino group, and a methylsulfanyl group attached to the triazine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide can be achieved through several methods. One common approach involves the reaction of 4,6-dichloro-1,3,5-triazine with methylamine and methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the methylamino and methylsulfanyl groups. The resulting intermediate is then treated with cyanamide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyanamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles including amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide involves its interaction with various molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The triazine ring can also interact with specific receptors and enzymes, modulating their activity and affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
[4-(Methylamino)-6-chloro-1,3,5-triazin-2-yl]cyanamide: Similar structure but with a chlorine atom instead of a methylsulfanyl group.
[4-(Methylamino)-6-methyl-1,3,5-triazin-2-yl]cyanamide: Similar structure but without the sulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in [4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide imparts unique chemical properties, such as increased lipophilicity and the ability to undergo specific oxidation reactions. These properties can enhance its biological activity and make it a valuable compound for various applications.
Propiedades
Número CAS |
344303-72-6 |
|---|---|
Fórmula molecular |
C6H8N6S |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
[4-(methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C6H8N6S/c1-8-4-10-5(9-3-7)12-6(11-4)13-2/h1-2H3,(H2,8,9,10,11,12) |
Clave InChI |
HPNJVBGXIBGVNQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=NC(=N1)SC)NC#N |
Solubilidad |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)


![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
methanone](/img/structure/B14168626.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)


![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)

